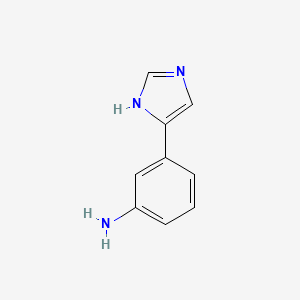

3-(1H-imidazol-5-yl)aniline

Description

3-(1H-Imidazol-5-yl)aniline (CAS: 83184-01-4) is an aromatic amine featuring an imidazole ring attached to the meta position of an aniline moiety. Its molecular formula is C₉H₉N₃, with a molar mass of 159.19 g/mol and a predicted density of 1.238 g/cm³ . The compound exhibits a high boiling point (487.3±28.0 °C) and a pKa of 13.95, indicating moderate basicity due to the electron-donating amino group .

Properties

IUPAC Name |

3-(1H-imidazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIQSFWIRHWDIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563134 | |

| Record name | 3-(1H-Imidazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83184-01-4 | |

| Record name | 3-(1H-Imidazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-imidazol-5-yl)aniline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Debus-Radziszewski synthesis is a well-known method for preparing imidazole derivatives. This method typically involves the reaction of glyoxal, ammonia, and an aldehyde .

Another method involves the dehydrogenation of imidazolines, which can be synthesized from alpha-halo ketones . The Wallach synthesis and Marckwald synthesis are also notable methods for preparing imidazole derivatives .

Industrial Production Methods: In an industrial setting, the production of 3-(1H-imidazol-5-yl)aniline may involve large-scale reactions using optimized conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(1H-imidazol-5-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the aniline moiety can participate in electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products:

Oxidation: Formation of imidazole derivatives with oxidized functional groups.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted aniline derivatives with various functional groups.

Scientific Research Applications

3-(1H-imidazol-5-yl)aniline has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-5-yl)aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and receptor binding studies. The amino group in the aniline moiety can form hydrogen bonds and participate in various biochemical interactions. These properties enable the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and physicochemical differences between 3-(1H-imidazol-5-yl)aniline and its analogs:

Key Observations:

Substituent Position : The meta-substitution of imidazole in 3-(1H-imidazol-5-yl)aniline contrasts with the para-substitution in 4-(1H-imidazol-4-yl)aniline, leading to differences in electronic distribution and intermolecular interactions .

Electron-Withdrawing Groups : Chloro and trifluoromethyl substituents (e.g., in and ) increase acidity and reduce solubility in polar solvents compared to the parent compound.

Biological Relevance : Benzimidazole derivatives (e.g., ) exhibit enhanced binding affinities (e.g., -7.3 kcal/mol for MRSA inhibitors) due to their fused aromatic systems, whereas simpler imidazole-aniline structures may prioritize synthetic accessibility .

Biological Activity

3-(1H-imidazol-5-yl)aniline, also known as 3-(1H-imidazol-5-yl)aniline hydrochloride, is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H10ClN3

- Molecular Weight : 199.65 g/mol

- CAS Number : 1269052-70-1

The compound features an imidazole ring, which is known for its role in various biological processes, combined with an aniline group that enhances its potential interactions with biological targets.

1. Antimicrobial Properties

Research indicates that 3-(1H-imidazol-5-yl)aniline exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi, showing promising results:

| Microorganism | Activity (Zone of Inhibition) | Reference |

|---|---|---|

| Escherichia coli | 15 mm | |

| Staphylococcus aureus | 18 mm | |

| Candida albicans | 14 mm |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

2. Anticancer Activity

The anticancer potential of 3-(1H-imidazol-5-yl)aniline has been explored in various studies. The compound has shown effectiveness against several cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| NCI-H929 | 2.25 | |

| U239 | 5.86 |

In vivo studies demonstrated that administration of the compound to mice with NCI-H929 xenografts resulted in a significant reduction in tumor size, correlating with increased apoptosis as observed through flow cytometry assays.

3. Immunomodulatory Effects

The compound also exhibits immunomodulatory properties, particularly in regulating inflammatory responses. It has been shown to inhibit Tumor Necrosis Factor-alpha (TNF-α), a key cytokine involved in systemic inflammation:

| Assay | IC50 (µM) | Reference |

|---|---|---|

| TNF-α Inhibition | 0.76 |

This suggests its potential application in treating autoimmune diseases where TNF-α is implicated.

The biological activity of 3-(1H-imidazol-5-yl)aniline is primarily attributed to its interaction with specific molecular targets:

- Targets : The compound modulates the activity of proteins such as Cereblon (CRBN) and GSPT1.

- Pathways : It influences the ubiquitin-proteasome system, affecting protein degradation and cellular processes like mRNA translation and cell proliferation .

Study 1: Anticancer Efficacy

In a controlled study involving mice bearing NCI-H929 xenografts, treatment with 3-(1H-imidazol-5-yl)aniline led to a marked reduction in tumor size compared to controls. The study highlighted the compound's ability to induce apoptosis in cancer cells.

Study 2: Anti-inflammatory Activity

Another study focused on the immunomodulatory effects revealed that the compound could enhance immune response while reducing excessive inflammation associated with autoimmune conditions. Its ability to modulate TNF-α levels was particularly notable.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.